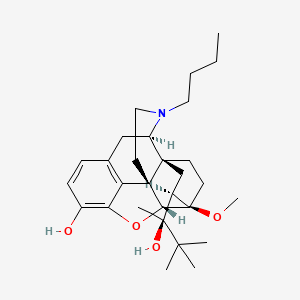
(1S,2R)-N-Acetyl Ephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-N-Acetyl Ephedrine is a chiral compound derived from ephedrine, an alkaloid commonly found in plants of the Ephedra genus. This compound is known for its stimulant properties and has been used in various medicinal applications. The stereochemistry of this compound plays a crucial role in its pharmacological activity, making it a subject of interest in both pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N-Acetyl Ephedrine typically involves the acetylation of (1S,2R)-ephedrine. One common method is to react (1S,2R)-ephedrine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-N-Acetyl Ephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary alcohol group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for chlorination reactions.
Major Products Formed
The major products formed from these reactions include various ephedrine derivatives, which can have different pharmacological properties. For example, oxidation can yield (1S,2R)-N-acetyl norephedrine, while reduction can produce (1S,2R)-N-methyl ephedrine .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-N-Acetyl Ephedrine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions such as asthma and nasal congestion.
Industry: The compound is used in the production of various pharmaceuticals and dietary supplements
Wirkmechanismus
(1S,2R)-N-Acetyl Ephedrine exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that activates adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s molecular targets include alpha and beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: The parent compound, known for its stimulant and bronchodilator effects.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.
Norephedrine: A metabolite of ephedrine with similar pharmacological properties.
Methylephedrine: A derivative with enhanced stimulant effects
Uniqueness
(1S,2R)-N-Acetyl Ephedrine is unique due to its specific stereochemistry, which influences its interaction with biological targets. This makes it more selective in its action compared to other ephedrine derivatives. Its acetyl group also provides additional stability and modifies its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 |
InChI-Schlüssel |
ZZGMTCKULVMTDB-PKEIRNPWSA-N |
Isomerische SMILES |
C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


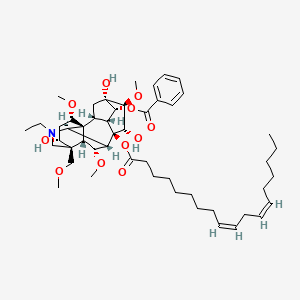
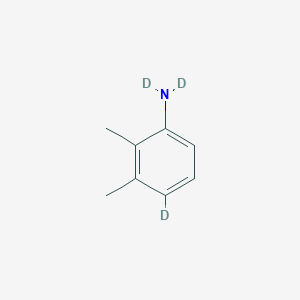

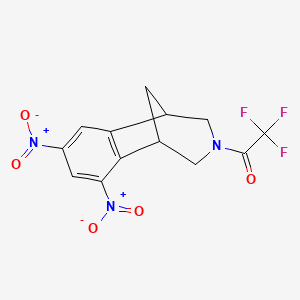
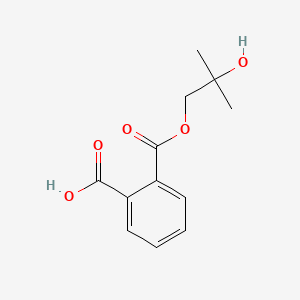

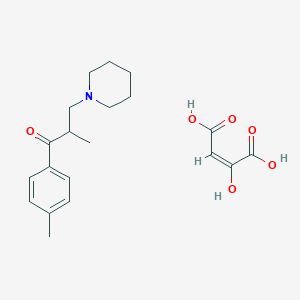
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
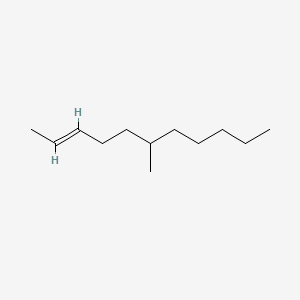
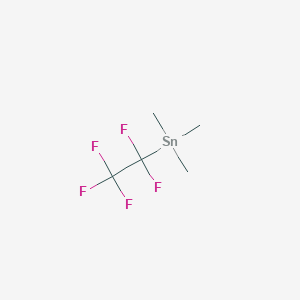

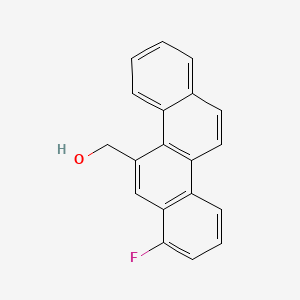
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
